molecular formula C10H12ClNO4 B1356495 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene CAS No. 92878-95-0

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Cat. No. B1356495
Key on ui cas rn: 92878-95-0
M. Wt: 245.66 g/mol
InChI Key: JHFBALWBVABSLF-UHFFFAOYSA-N
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Patent
US07297795B2

Procedure details

2-methoxy-5-nitrophenol (50 g, 0.30 mol) was combined with 250 mL isopropyl alcohol. 1N sodium hydroxide solution, 310 mL (0.31 mol), was added to the mixture at such a rate that the temperature remained below 40° C. After the addition was completed, the mixture was stirred for at least 30 minutes. The reaction was then charged with 1-bromo-3-chloropropane (93.1 g, 0.59 mol) in a single portion. The mixture was heated to 75° C. and monitored periodically by high performance liquid chromatography (HPLC). After 8 hours, heating was discontinued and the reaction mixture was allowed to cool to ambient temperature overnight. The product gradually precipitated from the mixture as a light yellow/tan solid. Water, 200 mL, was added in a single portion and the resulting slurry was stirred for at least 30 minutes. The slurry was filtered and washed with water. The damp crude product was slurried in 650 mL methanol and heated to reflux until the solids had dissolved or mostly dissolved. The solution was allowed to cool gradually with stirring to ambient temperature over 3-5 hours or longer. The mixture was then cooled to 10-15° C. and held for at least 30 minutes. The solids were filtered and washed with cold methanol. The product was then dried in vacuo to give 60.3 g of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
93.1 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[OH:12].[OH-].[Na+].Br[CH2:16][CH2:17][CH2:18][Cl:19]>C(O)(C)C>[Cl:19][CH2:18][CH2:17][CH2:16][O:12][C:4]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
93.1 g
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for at least 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 40° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product gradually precipitated from the mixture as a light yellow/tan solid
ADDITION
Type
ADDITION
Details
Water, 200 mL, was added in a single portion
STIRRING
Type
STIRRING
Details
the resulting slurry was stirred for at least 30 minutes
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the solids
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
DISSOLUTION
Type
DISSOLUTION
Details
mostly dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to cool gradually
STIRRING
Type
STIRRING
Details
with stirring to ambient temperature over 3-5 hours or longer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 10-15° C.
WAIT
Type
WAIT
Details
held for at least 30 minutes
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
The product was then dried in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClCCCOC1=C(C=CC(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 60.3 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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